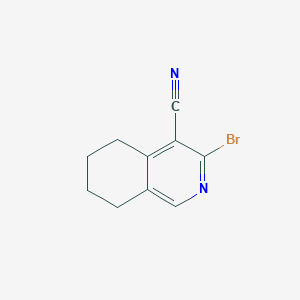

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H9BrN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2 |

InChI Key |

GKRSPVWPFFZZAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C(=NC=C2C1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amino-tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carbonitrile group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substitution pattern at position 3 significantly influences physicochemical and biological properties. Key analogs include:

- Morpholino Substitution: The morpholino group introduces hydrogen-bonding capacity, improving solubility and pharmacokinetics .

Physicochemical Properties

- Solubility: Morpholino derivatives (e.g., 1-Ethyl-3-morpholino-...) show higher aqueous solubility due to hydrogen-bonding .

- Thermal Stability: Chloro analogs (e.g., 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) exhibit higher melting points (>120°C) compared to brominated counterparts .

- Crystallinity : Crystal structures of related compounds (e.g., sulfanyl-acetamide derivatives) reveal intramolecular hydrogen bonds stabilizing puckered conformations .

Biological Activity

3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydroisoquinoline core, which is known for its potential interactions with various biological targets. The presence of a bromine atom and a carbonitrile group enhances its pharmacological properties, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : C10H10BrN

- Molecular Weight : 224.1 g/mol

- CAS Number : 66017-97-8

- IUPAC Name : 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

The biological activity of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is attributed to its ability to act as a ligand for various receptors and enzymes. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that affect cell proliferation and apoptosis.

- Oxidative Stress Reduction : Some studies suggest antioxidant properties that help mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile exhibits notable antimicrobial properties against various pathogens. The following table summarizes its antimicrobial activity:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Antimicrobial effects | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has also been studied for its anticancer properties. Notably:

- Mechanism of Action : It acts as an inhibitor of Bcl-2 family proteins, which are crucial for cancer cell survival. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines.

Research findings indicate significant anti-proliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Jurkat (T-cell leukemia) | Induces apoptosis | |

| MCF-7 (breast cancer) | Anti-proliferative effects |

Case Studies

Several studies have investigated the pharmacological potential of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile:

- Neuroprotective Effects :

- A study evaluated the neuroprotective effects of the compound on PC12 cells exposed to oxidative stress. Results showed that it significantly protected these cells from hydrogen peroxide-induced damage.

- Opioid Receptor Interaction :

- Research has indicated that the compound may interact with opioid receptors, modulating pain and mood-related pathways.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

A1. The compound is typically synthesized via multi-step organic reactions starting from tetrahydroisoquinoline derivatives. Key steps include:

- Bromination : Introducing bromine at the 3-position using brominating agents (e.g., Br₂ in acetic acid or NBS in CCl₄) under controlled conditions .

- Cyano-group introduction : A carbonitrile group is added at the 4-position via nucleophilic substitution or cyanation reactions using reagents like KCN or CuCN .

- Hydrogenation : Partial saturation of the isoquinoline ring is achieved using catalysts like Pd/C or Raney Ni under H₂ .

Optimization : Reaction temperatures (60–100°C), solvent polarity (DMF, THF), and stoichiometric ratios are critical for yields >80% .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Standard characterization involves:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, cyano at C4) and ring saturation. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) validate stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 267.02 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves bond lengths (C-Br ≈ 1.89 Å) and dihedral angles (e.g., 5.6° deviation from planarity in the tetrahydro ring) .

Validation : Cross-check data with computational models (DFT/B3LYP) to resolve ambiguities .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

A3. Discrepancies in NMR or IR data (e.g., unexpected splitting or absorption bands) often arise from:

- Conformational flexibility : The tetrahydro ring adopts multiple puckered states (e.g., half-chair or envelope conformations), detectable via X-ray .

- Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯Br contacts) or π-stacking in the crystal lattice may alter spectroscopic properties .

Methodology : Use SHELXL for refinement and Mercury for visualizing Hirshfeld surfaces to quantify intermolecular contacts .

Q. Q4. What strategies mitigate side reactions during bromination of tetrahydroisoquinoline precursors?

A4. Common side products (e.g., di-brominated derivatives or ring-opened species) arise from:

- Over-bromination : Control stoichiometry (1:1 molar ratio of precursor to Br₂) and monitor reaction progress via TLC .

- Ring strain : Use mild brominating agents (e.g., CuBr₂) to reduce electrophilic attack on strained C–N bonds .

Troubleshooting : Quench excess bromine with Na₂S₂O₃ and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q5. How can computational methods predict the bioactivity of this compound?

A5. Molecular docking (e.g., AutoDock Vina) and dynamics simulations (100 ns MD) assess interactions with targets like cyclin-dependent kinases:

- Docking : Identify binding pockets (e.g., hydrophobic interactions with bromine, hydrogen bonds with the cyano group) .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP = 2.8 ± 0.3) and toxicity (e.g., Ames test negativity) using SwissADME .

Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values against CDK5) .

Q. Q6. What analytical approaches distinguish regioisomers in derivatives of this compound?

A6. Regioisomeric ambiguity (e.g., bromine at C3 vs. C4) is resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.